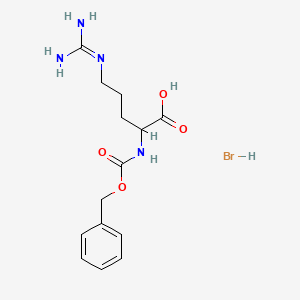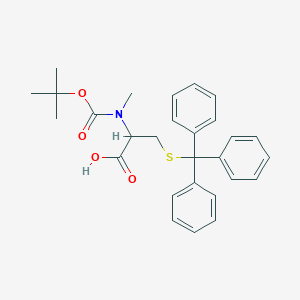
N-Boc-N-methyl-S-trityl-L-cysteine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Boc-N-methyl-S-trityl-L-cysteine: is a derivative of the amino acid cysteine, where the amino group is protected by a tert-butoxycarbonyl (Boc) group, the sulfur atom is protected by a trityl group, and the amino group is methylated. This compound is commonly used in peptide synthesis and serves as a protected form of cysteine to prevent unwanted reactions during synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-Boc-N-methyl-S-trityl-L-cysteine typically involves the following steps:
Protection of the Sulfur Group: The sulfur atom of L-cysteine is protected by reacting it with trityl chloride in the presence of a base such as triethylamine. This forms S-trityl-L-cysteine.
Protection of the Amino Group: The amino group is then protected by reacting the S-trityl-L-cysteine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base, forming N-Boc-S-trityl-L-cysteine.
Methylation of the Amino Group: Finally, the amino group is methylated using a methylating agent such as methyl iodide in the presence of a base.
Industrial Production Methods: Industrial production methods for this compound follow similar synthetic routes but are optimized for large-scale production. This involves using automated peptide synthesizers and optimizing reaction conditions to increase yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions: N-Boc-N-methyl-S-trityl-L-cysteine undergoes various chemical reactions, including:
Deprotection Reactions: The Boc and trityl protecting groups can be removed under acidic conditions to yield the free amino acid.
Substitution Reactions: The compound can undergo substitution reactions at the sulfur atom or the amino group.
Oxidation and Reduction Reactions: The sulfur atom can be oxidized to form sulfoxides or sulfones, and reduced back to the thiol form.
Common Reagents and Conditions:
Deprotection: Trifluoroacetic acid (TFA) is commonly used for Boc deprotection, while trityl deprotection can be achieved using mild acids like acetic acid.
Substitution: Methyl iodide is used for methylation of the amino group.
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.
Major Products:
Deprotected Cysteine: Removal of protecting groups yields free cysteine.
Methylated Derivatives: Methylation reactions yield N-methylated cysteine derivatives.
Applications De Recherche Scientifique
N-Boc-N-methyl-S-trityl-L-cysteine has several applications in scientific research:
Peptide Synthesis: It is used as a building block in the synthesis of peptides, where the protecting groups prevent unwanted side reactions.
Bioconjugation: The compound is used in bioconjugation reactions to attach cysteine residues to other molecules.
Drug Development: It serves as an intermediate in the synthesis of cysteine-containing drugs and bioactive peptides.
Biological Studies: The compound is used in studies involving cysteine metabolism and the role of cysteine residues in proteins.
Mécanisme D'action
The mechanism of action of N-Boc-N-methyl-S-trityl-L-cysteine involves the protection of the cysteine residue during peptide synthesis. The Boc group protects the amino group from unwanted reactions, while the trityl group protects the sulfur atom. This allows for selective reactions at other functional groups without affecting the cysteine residue .
Comparaison Avec Des Composés Similaires
N-Boc-S-trityl-L-cysteine: Similar to N-Boc-N-methyl-S-trityl-L-cysteine but without the methylation of the amino group.
N-Boc-L-cysteine: Lacks the trityl protection on the sulfur atom.
N-methyl-L-cysteine: Lacks both Boc and trityl protecting groups.
Uniqueness: this compound is unique due to the combination of Boc and trityl protecting groups along with the methylation of the amino group. This provides enhanced stability and selectivity during peptide synthesis compared to other similar compounds .
Propriétés
Formule moléculaire |
C28H31NO4S |
|---|---|
Poids moléculaire |
477.6 g/mol |
Nom IUPAC |
2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-3-tritylsulfanylpropanoic acid |
InChI |
InChI=1S/C28H31NO4S/c1-27(2,3)33-26(32)29(4)24(25(30)31)20-34-28(21-14-8-5-9-15-21,22-16-10-6-11-17-22)23-18-12-7-13-19-23/h5-19,24H,20H2,1-4H3,(H,30,31) |
Clé InChI |
IWQYQHAVCMXYML-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N(C)C(CSC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(3aR,3'aR,8aS,8'a'S)-2,2'-cyclopropylidenebis[3a,8a-dihydro-8H-Indeno[1,2-d]oxazole](/img/structure/B12509030.png)
![trisodium 5-[(6-carboxylato-3,4,5-trihydroxyoxan-2-yl)oxy]-6-[(11-carboxylato-4,4,6a,6b,8a,11,14b-heptamethyl-14-oxo-2,3,4a,5,6,7,8,9,10,12,12a,14a-dodecahydro-1H-picen-3-yl)oxy]-3,4-dihydroxyoxane-2-carboxylate](/img/structure/B12509050.png)
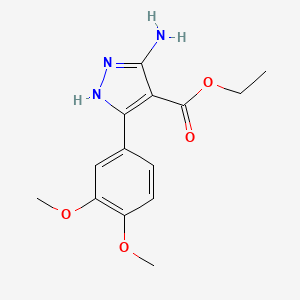
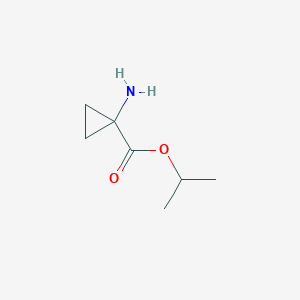
![10,11-dimethoxy-4a,5,5a,7,8,13a,15,15a,15b,16-decahydro-2H-4,6-methanoindolo[3,2,1-ij]oxepino[2,3,4-de]pyrrolo[2,3-h]quinolin-14-one;hydrochloride](/img/structure/B12509059.png)
![(4-benzylpiperidin-1-yl)[5-(4-ethoxyphenyl)-1H-pyrazol-3-yl]methanone](/img/structure/B12509060.png)
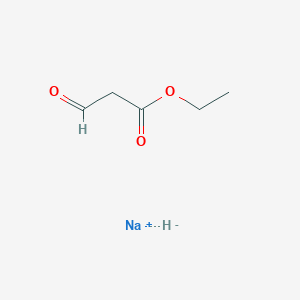
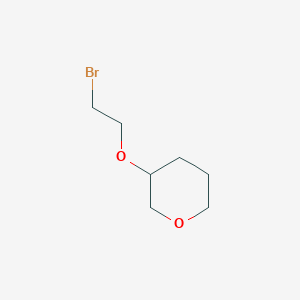

![3-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-4-(pyridin-4-yl)butanoic acid](/img/structure/B12509078.png)

![3-({4,5-Dihydroxy-6-methyl-3-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxy]oxan-2-yl}oxy)-5,7-dihydroxy-2-(4-methoxyphenyl)-8-(3-methylbut-2-en-1-yl)chromen-4-one](/img/structure/B12509095.png)
